molecular formula C8H14O3 B6152212 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1415393-65-5

1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B6152212
CAS No.: 1415393-65-5
M. Wt: 158.2
InChI Key:
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Description

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-(carboxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(hydroxymethyl)-3,3-dimethylcyclobutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxymethyl)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.

    3,3-Dimethylcyclobutane-1-carboxylic acid:

    Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to distinct chemical behavior and uses.

Uniqueness

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on a cyclobutane ring with dimethyl substitution

Properties

CAS No.

1415393-65-5

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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